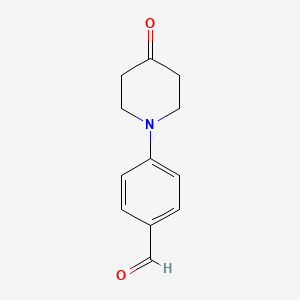

4-(4-Oxo-1-piperidinyl)benzaldehyde

描述

属性

CAS 编号 |

79421-47-9 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

4-(4-oxopiperidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H13NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9H,5-8H2 |

InChI 键 |

ISJNFUOQXDDVSG-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)C=O |

产品来源 |

United States |

准备方法

Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme :

$$

\text{4-Fluoro- or 4-nitrobenzaldehyde} + \text{Piperidin-4-one} \xrightarrow{\text{Base}} \text{4-(4-Oxo-1-piperidinyl)benzaldehyde}

$$

Procedure :

- Substrate Activation : 4-Fluorobenzaldehyde or 4-nitrobenzaldehyde serves as the electrophilic partner. The nitro group enhances ring activation, facilitating nucleophilic attack by the secondary amine of piperidin-4-one.

- Reaction Conditions : Conducted in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ or Cs₂CO₃ as base at 80–120°C for 12–24 hr.

- Post-Reaction Processing : The nitro group (if present) is reduced using H₂/Pd-C or Zn/HCl, followed by oxidation of the resultant amine to aldehyde via MnO₂ or CrO₃.

Key Data :

| Parameter | Value |

|---|---|

| Yield (4-nitro route) | 62–68% |

| Reaction Time | 18–24 hr |

| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) |

Limitations :

Reductive Amination

Reaction Scheme :

$$

\text{4-Aminobenzaldehyde} + \text{Glutaraldehyde} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

$$

Procedure :

- Imine Formation : 4-Aminobenzaldehyde reacts with glutaraldehyde in methanol at 25°C for 2 hr to form a Schiff base.

- Cyclization : Intramolecular cyclization is induced by acid catalysis (HCl, 0.1 M) at 60°C for 6 hr, forming the piperidin-4-one core.

- Reduction : NaBH₃CN selectively reduces residual imine bonds while preserving the aldehyde functionality.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Cyclization Time | 6 hr |

| Purity (HPLC) | ≥98% |

Advantages :

- Avoids pre-functionalized aryl halides, reducing precursor costs.

- Single-pot methodology minimizes intermediate isolation.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Reaction Scheme :

$$

\text{4-Bromobenzaldehyde} + \text{Piperidin-4-one} \xrightarrow{\text{Pd(OAc)₂/Xantphos}} \text{this compound}

$$

Procedure :

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and KOtBu in toluene at 110°C.

- Kinetics : Reaction completion within 8 hr, monitored by GC-MS.

- Workup : Aqueous extraction (EtOAc/H₂O) followed by silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Turnover Frequency | 9.2 hr⁻¹ |

| Catalyst Loading | 5 mol% Pd |

Mechanistic Insight :

Ullmann-Type Coupling

Reaction Scheme :

$$

\text{4-Iodobenzaldehyde} + \text{Piperidin-4-one} \xrightarrow{\text{CuI/1,10-phen}} \text{this compound}

$$

Procedure :

- Conditions : CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in DMSO at 130°C for 24 hr.

- Challenges : Requires exclusion of moisture and oxygen to prevent Cu(I) oxidation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Solvent | DMSO |

| Scalability | Limited due to high Cu loading |

Innovative Methodologies

Microwave-Assisted Synthesis

Reaction Scheme :

$$

\text{4-Hydroxybenzaldehyde} + \text{Piperidin-4-one} \xrightarrow{\text{Microwave, DEAD}} \text{this compound}

$$

Procedure :

- Mitsunobu Coupling : DEAD (1.2 eq) and PPh₃ (1.5 eq) in THF under microwave irradiation (150 W, 100°C, 30 min).

- Advantages : 10-fold reduction in reaction time compared to conventional heating.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Energy Input | 150 W |

| Reaction Time | 30 min |

Enzymatic Dynamic Kinetic Resolution

Reaction Scheme :

$$

\text{Racemic 4-(4-Oxo-piperidinyl)benzyl alcohol} \xrightarrow{\text{Lipase/oxidase}} \text{this compound}

$$

Procedure :

- Enzyme System : Candida antarctica lipase B (CAL-B) with laccase/TEMPO for oxidation.

- Dynamic Resolution : Simultaneous alcohol resolution and aldehyde generation at pH 7.5, 37°C.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | >99% |

| Conversion | 95% |

| Sustainability | Solvent-free, aqueous medium |

Industrial-Scale Considerations

化学反应分析

Types of Reactions

4-(4-Oxo-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 4-(4-Oxo-1-piperidinyl)benzoic acid.

Reduction: 4-(4-Oxo-1-piperidinyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

4-(4-Oxo-1-piperidinyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine scaffolds.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

作用机制

The mechanism of action of 4-(4-Oxo-1-piperidinyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects .

相似化合物的比较

Heterocyclic Substituent Variations

(a) 4-(4-Methylpiperazine-1-yl)benzaldehyde

- Structure : Replaces the 4-oxo-piperidine with a 4-methylpiperazine ring.

- Key Differences: Piperazine contains two nitrogen atoms (vs.

- Synthesis : Yields depend on solvent, base, and temperature, with piperazine derivatives often requiring milder conditions due to higher nucleophilicity .

(b) 4-(2-Oxo-1-pyrrolidinyl)benzaldehyde

- Structure: Substitutes piperidine with a five-membered pyrrolidinone ring.

- Key Differences: Ring Strain: Smaller pyrrolidinone ring introduces higher strain, increasing reactivity toward ring-opening reactions. Molecular Weight: 189.21 g/mol (C₁₁H₁₁NO₂) vs. ~207.24 g/mol (estimated for 4-(4-Oxo-1-piperidinyl)benzaldehyde, C₁₂H₁₃NO₂) .

(c) 4-(2-Oxo-2-piperidin-1-yl-ethoxy)benzaldehyde

- Structure: Incorporates an ethoxy linker between the benzaldehyde and piperidinone.

- Key Differences :

Functional Group Modifications

(a) 4-(4-Nitrophenoxy)benzaldehyde

- Structure: Replaces the piperidinyl group with a 4-nitrophenoxy substituent.

- Key Differences :

(b) 4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde

- Structure : Features a seven-membered oxazepine-dione ring fused to benzaldehyde.

- Synthesis: Requires cycloaddition between Schiff bases and phthalic anhydride, a more complex pathway than typical nucleophilic substitutions for piperidinyl analogs .

常见问题

Q. What are the standard synthetic routes for 4-(4-Oxo-1-piperidinyl)benzaldehyde, and what reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, piperidine derivatives react with halogenated benzaldehydes (e.g., 4-fluorobenzaldehyde) in polar aprotic solvents like DMF, using a base such as K₂CO₃. Heating at 80°C for 30 minutes facilitates the reaction, with yields influenced by solvent choice, base strength, and temperature . Alternative routes include Schiff base formation followed by cycloaddition with anhydrides (e.g., phthalic anhydride) to generate oxazepine derivatives .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- FT-IR : Peaks at ~1653 cm⁻¹ (C=O stretch) and ~1524 cm⁻¹ (aromatic C=C) confirm functional groups .

- ¹H-NMR : Signals at δ 2.2 ppm (t, 4H, piperidinyl CH₂) and δ 9.8 ppm (s, 1H, aldehyde) are diagnostic .

- Mass Spectrometry : A molecular ion peak at m/z 175 (M⁺) aligns with the compound’s molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for synthesizing bioactive molecules. For instance, derivatives like 3,5-bis(benzylidene)-4-oxo-1-piperidinyl dimers exhibit anticancer activity against T-lymphocytes (Molt4/C8, CEM) and HeLa cells, with IC₅₀ values determined via cytotoxicity assays . The aldehyde group enables further functionalization (e.g., hydrazone formation) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis efficiency?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents may reduce yields .

- Base Selection : Strong bases (K₂CO₃, NaH) improve deprotonation but may require inert atmospheres to prevent side reactions .

- Temperature Control : Elevated temperatures (80–100°C) accelerate reactions but risk decomposition; microwave-assisted synthesis can reduce time and improve reproducibility .

Q. What in vitro models are used to evaluate its anticancer activity, and how are contradictions in cytotoxicity data resolved?

- Cell Lines : Human leukemia (Molt4/C8, CEM), cervical adenocarcinoma (HeLa), and murine leukemia (L1210) cells are standard models. Activity is assessed via MTT assays or flow cytometry for apoptosis .

- Data Reconciliation : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Normalizing data to positive controls (e.g., doxorubicin) and validating via orthogonal assays (e.g., clonogenic survival) improves reliability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinity to targets like diacylglycerol kinase (DGK) or FAAH enzymes .

- QSAR Modeling : Correlate electronic (HOMO/LUMO) or steric parameters (logP) with cytotoxicity to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) early in drug design .

Methodological Considerations

- Analytical Validation : For quantification, HPLC-UV methods using derivatizing agents (e.g., 4-(diethylamino)benzaldehyde) ensure sensitivity (LOD < 0.1 µg/mL) and linearity (R² > 0.99) .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity in derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。